molecular formula C10H8N2O B049863 1,3-Dihydrofuro[3,4-b]quinoxaline CAS No. 114096-83-2

1,3-Dihydrofuro[3,4-b]quinoxaline

Cat. No. B049863
CAS RN: 114096-83-2
M. Wt: 172.18 g/mol
InChI Key: JBPRDVOGSJSKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydrofuro[3,4-b]quinoxaline, also known as DHFQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHFQ is a member of the quinoxaline family and has a unique structure that makes it an attractive target for drug discovery. In

Mechanism of Action

The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These inhibitory effects may contribute to the anti-cancer and neuroprotective properties of 1,3-Dihydrofuro[3,4-b]quinoxaline.
Biochemical and Physiological Effects:
1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress. In vivo studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can inhibit tumor growth and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-Dihydrofuro[3,4-b]quinoxaline is its relative ease of synthesis, which makes it a readily available compound for scientific research. 1,3-Dihydrofuro[3,4-b]quinoxaline also has a unique structure that makes it an attractive target for drug discovery. However, one limitation of 1,3-Dihydrofuro[3,4-b]quinoxaline is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for 1,3-Dihydrofuro[3,4-b]quinoxaline research. One area of focus could be the development of 1,3-Dihydrofuro[3,4-b]quinoxaline-based drugs for the treatment of cancer and neurological disorders. Another area of focus could be the investigation of the mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline and the identification of specific targets for drug development. Additionally, further studies could be conducted to explore the potential use of 1,3-Dihydrofuro[3,4-b]quinoxaline in combination with other drugs for enhanced therapeutic efficacy.

Synthesis Methods

The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield 1,3-Dihydrofuro[3,4-b]quinoxaline. The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1,3-Dihydrofuro[3,4-b]quinoxaline has shown promising results in scientific research, particularly in the field of medicinal chemistry. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,3-Dihydrofuro[3,4-b]quinoxaline has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

114096-83-2

Product Name

1,3-Dihydrofuro[3,4-b]quinoxaline

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1,3-dihydrofuro[3,4-b]quinoxaline

InChI

InChI=1S/C10H8N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2

InChI Key

JBPRDVOGSJSKFT-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N=C2CO1

Canonical SMILES

C1C2=NC3=CC=CC=C3N=C2CO1

synonyms

Furo[3,4-b]quinoxaline, 1,3-dihydro-

Origin of Product

United States

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